molecular formula C16H21NO3 B168465 Ethyl 1-benzyl-5-oxoazepane-4-carboxylate CAS No. 19673-12-2

Ethyl 1-benzyl-5-oxoazepane-4-carboxylate

Cat. No. B168465
CAS RN: 19673-12-2
M. Wt: 275.34 g/mol
InChI Key: YYCFGTMTPVIMLW-UHFFFAOYSA-N
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Description

Ethyl 1-Benzyl-5-oxoazepane-4-carboxylate is a chemical compound with the CAS Number: 19673-12-2 . It appears as a colorless to yellow liquid .


Molecular Structure Analysis

The molecular formula of this compound is C16H21NO3 . The InChI code is 1S/C16H21NO3/c1-2-20-16(19)14-8-10-17(11-9-15(14)18)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 1-Benzyl-5-oxoazepane-4-carboxylate is 275.35 . It’s recommended to be stored at +4°C .

Scientific Research Applications

Semisynthetic Resorbable Materials from Hyaluronan Esterification

Researchers have developed a new class of biocompatible, degradable materials through the modification of natural polymers, specifically through the partial or total esterification of hyaluronan, a natural polymer. This process, which involves chemical modifications similar in nature to esterification in Ethyl 1-benzyl-5-oxoazepane-4-carboxylate, has led to materials with diverse biological properties suitable for various clinical applications. The esterification of carboxyl groups in hyaluronan to produce ethyl and benzyl hyaluronan esters exemplifies how chemical modifications can alter physical-chemical and biological properties of materials, suggesting potential research applications of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate in biomedical material science (Campoccia et al., 1998).

Advanced Supramolecular Chemistry with Benzene-1,3,5-tricarboxamide

The study of benzene-1,3,5-tricarboxamides (BTAs) showcases the utilization of chemical compounds with specific structural features for creating supramolecular assemblies. These compounds, similar to Ethyl 1-benzyl-5-oxoazepane-4-carboxylate in terms of their potential for chemical modification and application in supramolecular chemistry, highlight the importance of understanding the self-assembly behavior and the impact of chemical modifications on their applications in nanotechnology, polymer processing, and biomedical fields. The review emphasizes the versatility of such chemical entities in scientific research, potentially paralleling the research applications of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate in similar domains (Cantekin et al., 2012).

Ethyl Glucuronide as a Biomarker for Alcohol Consumption

Research into the detection and quantification of ethyl glucuronide (EtG) in various biological matrices demonstrates the significance of ethyl compounds as reliable biomarkers for alcohol consumption. Although this application is more aligned with toxicology and forensic science, it underscores the broader relevance of ethyl derivatives in scientific research, particularly in developing diagnostic markers and understanding metabolic pathways. This could suggest avenues for researching Ethyl 1-benzyl-5-oxoazepane-4-carboxylate in similar contexts, exploring its potential metabolic or diagnostic applications (Crunelle et al., 2014).

Safety And Hazards

As for safety and hazards, it’s always important to refer to the Material Safety Data Sheet (MSDS) for the most accurate and up-to-date information .

properties

IUPAC Name

ethyl 1-benzyl-5-oxoazepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-2-20-16(19)14-8-10-17(11-9-15(14)18)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCFGTMTPVIMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CCC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00500010
Record name Ethyl 1-benzyl-5-oxoazepane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-benzyl-5-oxoazepane-4-carboxylate

CAS RN

19673-12-2
Record name Ethyl 1-benzyl-5-oxoazepane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Commercially available 1-benzylpiperidin-4-one (78.5 g, 0.415 mol) was dissolved in tetrahydrofuran (300 mL) and the solution was cooled to −25° C. Ethyl diazoacetate (56.8 g) and boron trifluoride diethyl ether complex (128 mL) were simultaneously added dropwise to the solution over one hour, followed by stirring for one hour while elevating the temperature from −25° C. to 0° C. The reaction mixture was mixed with a saturated aqueous sodium bicarbonate solution and was extracted with ethyl acetate. The organic layer was washed with brine and was dried over anhydrous sodium sulfate. After distilling off the solvent, the residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=4:1) and thereby yielded ethyl 1-benzyl-5-oxoperhydroazepine-4-carboxylate (30.6 g, in a yield of 27%).
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